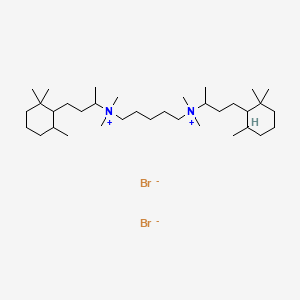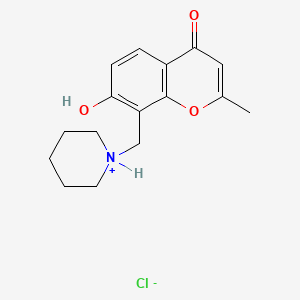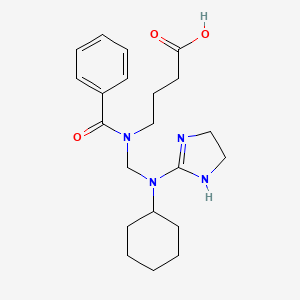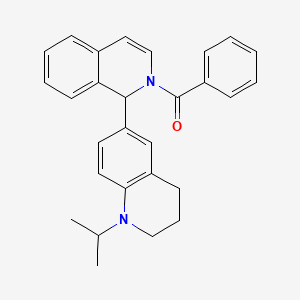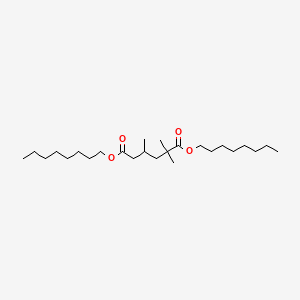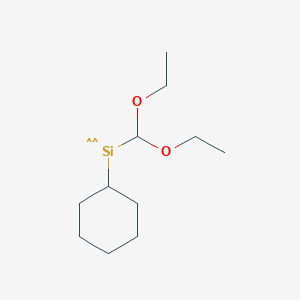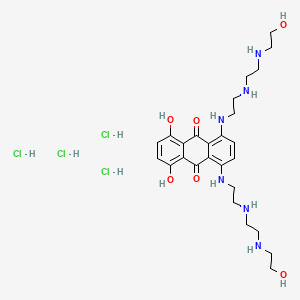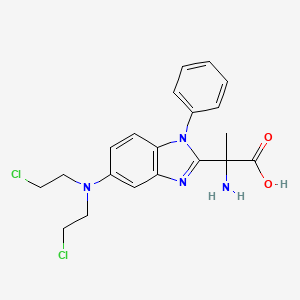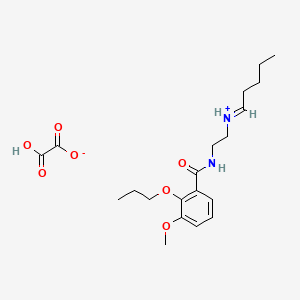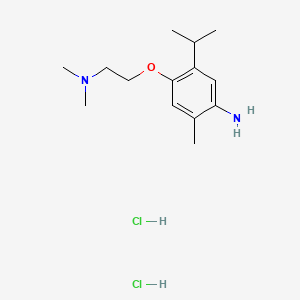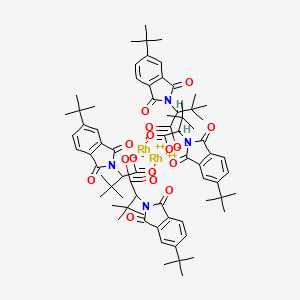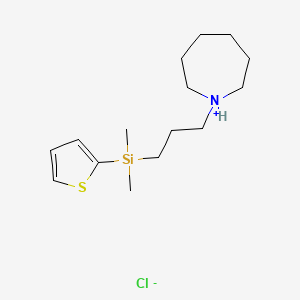![molecular formula C27H53NO8 B15347562 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol CAS No. 94386-53-5](/img/structure/B15347562.png)
1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol is a complex organic compound characterized by its unique structure, which includes a glucitol (sorbitol) backbone modified with an oleoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol typically involves multiple steps, starting with the protection of the hydroxyl groups on D-glucitol. The oleoylamino group is then introduced through a reaction with oleic acid and an appropriate amine. The reaction conditions often require the use of catalysts and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Applications De Recherche Scientifique
1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential role in biological systems, including its interaction with cellular components.
Medicine: Research has investigated its use in drug delivery systems and as a therapeutic agent due to its biocompatibility and functional properties.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism by which 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The oleoylamino group may engage in hydrogen bonding and hydrophobic interactions, influencing the behavior of biological molecules and cellular processes.
Comparaison Avec Des Composés Similaires
1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol can be compared with other similar compounds, such as:
Oleoyl-D-glucitol: Similar structure but lacking the amino group.
Oleoyl-D-mannitol: Similar to oleoyl-D-glucitol but based on mannitol instead of glucitol.
Oleoyl-D-galactitol: Another glucitol derivative with oleoyl modification.
Uniqueness: The presence of the amino group in this compound distinguishes it from other oleoyl derivatives, providing unique chemical and biological properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
94386-53-5 |
|---|---|
Formule moléculaire |
C27H53NO8 |
Poids moléculaire |
519.7 g/mol |
Nom IUPAC |
(Z)-N-[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]octadec-9-enamide |
InChI |
InChI=1S/C27H53NO8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(33)28-18-22(30)20-36-21-24(32)27(35)26(34)23(31)19-29/h9-10,22-24,26-27,29-32,34-35H,2-8,11-21H2,1H3,(H,28,33)/b10-9-/t22?,23-,24+,26-,27-/m1/s1 |
Clé InChI |
ZPSCSAIKLXAING-GWOKGXJXSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCC(COCC(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


